molecular formula C21H16ClN3O3S2 B3436109 2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B3436109
M. Wt: 458.0 g/mol
InChI Key: IJEWGTUEZYSIJC-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a chlorothiophene group and a sulfamoylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorothiophene Group: The chlorothiophene group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of chlorothiophene is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Sulfamoylphenylmethyl Group: The final step involves the reaction of the intermediate with a sulfamoylphenylmethyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, which can reduce the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline core.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: The compound serves as a probe to study the mechanisms of various biological processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Pathways Involved: It affects signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)quinoline-4-carbohydrazide: Similar structure but with a carbohydrazide group instead of a carboxamide.

    2-(5-chlorothiophen-2-yl)-N-phenylquinoline-4-carboxamide: Similar structure but with a phenyl group instead of a sulfamoylphenylmethyl group.

Uniqueness

2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is unique due to the presence of both the chlorothiophene and sulfamoylphenylmethyl groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c22-20-10-9-19(29-20)18-11-16(15-3-1-2-4-17(15)25-18)21(26)24-12-13-5-7-14(8-6-13)30(23,27)28/h1-11H,12H2,(H,24,26)(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEWGTUEZYSIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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